4-(1-Methyl-1-propylpentyl)phenol
Overview
Description
4-(1-Methyl-1-propylpentyl)phenol, also known as 4-(4-Methyl-4-octyl)phenol, is a chemical compound with the molecular formula C15H24O and a molecular weight of 220.35 g/mol . This compound is a type of alkylphenol, which is a class of organic compounds consisting of a phenol molecule substituted with one or more alkyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1-propylpentyl)phenol typically involves the alkylation of phenol with an appropriate alkyl halide under acidic conditions. One common method is the Friedel-Crafts alkylation, where phenol reacts with 4-methyl-4-octyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1-propylpentyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the phenol ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
4-(1-Methyl-1-propylpentyl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1-propylpentyl)phenol involves its interaction with cellular receptors and enzymes. As an alkylphenol, it can mimic natural hormones and bind to estrogen receptors, disrupting normal hormonal signaling pathways. This can lead to various biological effects, including endocrine disruption and altered gene expression .
Comparison with Similar Compounds
Similar Compounds
4-Nonylphenol: Another alkylphenol with similar chemical properties but different alkyl chain length.
4-tert-Octylphenol: Similar structure with a tert-octyl group instead of a 1-methyl-1-propylpentyl group.
Uniqueness
4-(1-Methyl-1-propylpentyl)phenol is unique due to its specific alkyl chain structure, which influences its physical and chemical properties. This uniqueness can affect its reactivity, biological activity, and industrial applications compared to other alkylphenols .
Properties
IUPAC Name |
4-(4-methyloctan-4-yl)phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-4-6-12-15(3,11-5-2)13-7-9-14(16)10-8-13/h7-10,16H,4-6,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLDGOFIOZOJIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CCC)C1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101339738 | |
Record name | 4-(1-Methyl-1-propylpentyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101339738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186825-40-1 | |
Record name | 4-(1-Methyl-1-propylpentyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101339738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 186825-40-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.